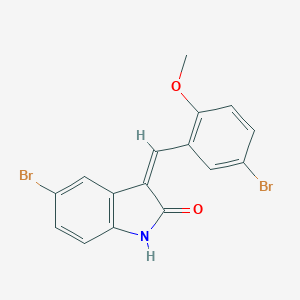![molecular formula C21H19ClN2O4S B308099 Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B308099.png)
Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a chemical compound that has been the focus of scientific research in recent years. It is a thiazolidine derivative that has been synthesized for its potential applications in medicine and biotechnology. In
作用機序
The mechanism of action of Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory and antioxidant properties, which could be attributed to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the growth of cancer cells and has anti-inflammatory and antioxidant properties. In vivo studies have shown that it has a low toxicity profile and does not cause any significant adverse effects.
実験室実験の利点と制限
One of the advantages of using Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing significant adverse effects. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate. One direction is to further investigate its mechanism of action to optimize its use in treating various diseases. Another direction is to study its potential applications in biotechnology, such as in the development of biosensors and drug delivery systems. Additionally, more studies are needed to evaluate its toxicity profile and potential side effects in humans.
合成法
The synthesis method of Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorobenzaldehyde thiosemicarbazone. This compound is then reacted with ethyl 2-bromoacetate in the presence of a base to form Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has been studied for its potential applications in medicine and biotechnology. It has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which could have potential applications in treating various diseases.
特性
製品名 |
Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate |
|---|---|
分子式 |
C21H19ClN2O4S |
分子量 |
430.9 g/mol |
IUPAC名 |
ethyl 2-[2-[(Z)-[2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H19ClN2O4S/c1-3-27-19(25)13-28-17-7-5-4-6-14(17)12-18-20(26)24(2)21(29-18)23-16-10-8-15(22)9-11-16/h4-12H,3,13H2,1-2H3/b18-12-,23-21? |
InChIキー |
MWCCMYCRJJARBC-AQEWOIMGSA-N |
異性体SMILES |
CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)C |
SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)C |
正規SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-[(5-chloro-2,3-dimethoxyphenyl)methanediyl]bis(1H-indole)](/img/structure/B308018.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether](/img/structure/B308021.png)
![5-(2-Bromo-4,5-diethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308023.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308026.png)
![5-[3-(Allyloxy)benzylidene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308027.png)
![(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308028.png)
![2-[(4-Chlorophenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308029.png)
![4-({2-[(4-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenyl propionate](/img/structure/B308030.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308035.png)
![(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308036.png)
![5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308037.png)
![7-Acetyl-6-(3-ethoxy-2-methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308038.png)